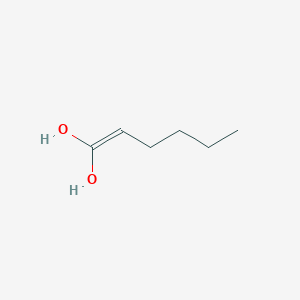
Hexenediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexenediol, specifically 1,2-hexanediol and 1,6-hexanediol, are organic compounds belonging to the family of diols or glycols. These compounds contain two hydroxyl groups (-OH) and six carbon atoms. They are versatile chemicals used in various applications, including cosmetics, industrial processes, and scientific research .
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Hexanediol can be synthesized by the hydration of 1-hexene using hydrogen peroxide as an oxidizing agent and a specific iron salt as a catalyst . Another method involves the hydrogenation of specific aldehydes or ketones .
1,6-Hexanediol is typically prepared by the hydrogenation of adipic acid or its esters . Laboratory preparation can also be achieved by reducing adipates with lithium aluminium hydride, although this method is impractical on a commercial scale .
Industrial Production Methods: The industrial production of 1,2-hexanediol involves the oxidation of 1-hexene with hydrogen peroxide in the presence of a catalyst . For 1,6-hexanediol, the hydrogenation of adipic acid or its esters is the preferred method .
化学反応の分析
Types of Reactions: Hexenediol undergoes typical chemical reactions of alcohols, including:
Oxidation: 1,6-Hexanediol can be oxidized with pyridinium chlorochromate to give adipaldehyde.
Dehydration: Dehydration of 1,6-hexanediol produces oxepane, 2-methyltetrahydropyran, and 2-ethyltetrahydrofuran.
Substitution and Esterification: These reactions are common for compounds containing hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, pyridinium chlorochromate
Reducing Agents: Lithium aluminium hydride.
Catalysts: Specific iron salts for oxidation reactions.
Major Products:
Adipaldehyde: From oxidation of 1,6-hexanediol.
Oxepane, 2-methyltetrahydropyran, and 2-ethyltetrahydrofuran: From dehydration of 1,6-hexanediol.
科学的研究の応用
Hexenediol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and cosurfactant in various chemical formulations.
Biology: Employed in the study of biomolecular condensates and higher-order chromatin organization.
Medicine: Acts as a humectant and emollient in skincare products, providing long-lasting hydration and enhancing the effectiveness of preservatives
作用機序
Hexenediol exerts its effects through its hydroxyl groups, which participate in various chemical reactions. In biological systems, it can disrupt weak hydrophobic protein-protein or protein-RNA interactions, affecting the material properties of biomolecular condensates . It also enhances the antimicrobial activity of preservatives in cosmetic formulations .
類似化合物との比較
Hexenediol can be compared to other diols such as pentylene glycol and caprylyl glycol:
Pentylene Glycol: Contains five carbon atoms and is also used as a humectant and solvent.
Caprylyl Glycol: Contains eight carbon atoms and serves similar functions in skincare products.
Uniqueness: this compound’s unique combination of properties, including its ability to act as a humectant, emollient, and solvent, makes it a valuable ingredient in various applications. Its effectiveness in enhancing the antimicrobial activity of preservatives and its role in studying biomolecular condensates further highlight its versatility .
特性
CAS番号 |
37234-87-0 |
|---|---|
分子式 |
C6H12O2 |
分子量 |
116.16 g/mol |
IUPAC名 |
hex-1-ene-1,1-diol |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h5,7-8H,2-4H2,1H3 |
InChIキー |
XRVUFNZZLJWIBD-UHFFFAOYSA-N |
正規SMILES |
CCCCC=C(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


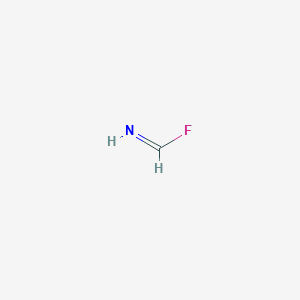
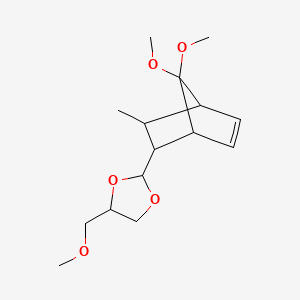
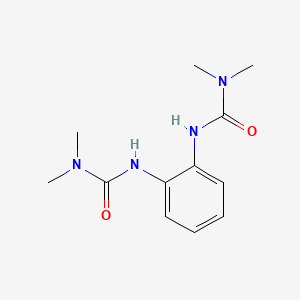
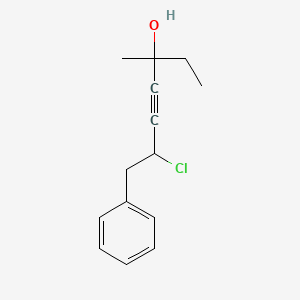
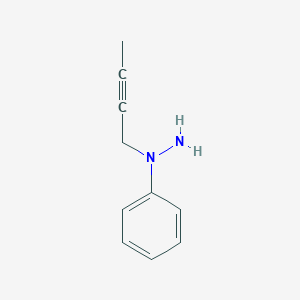

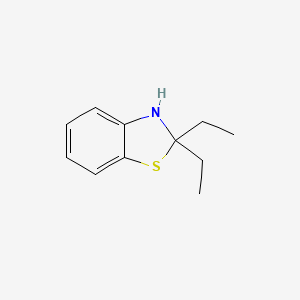
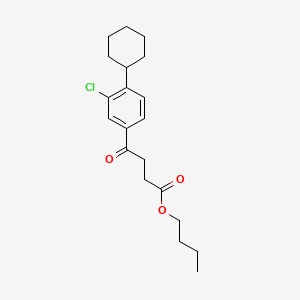
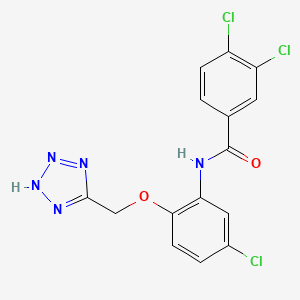
![2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14682696.png)
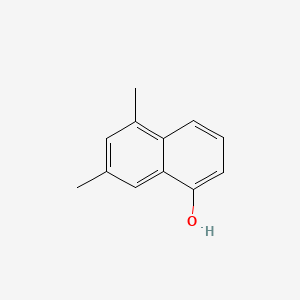


![3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole](/img/structure/B14682724.png)
